molecular formula C30H37N5O13 B13393689 Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC CAS No. 169332-61-0

Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC

Cat. No.: B13393689
CAS No.: 169332-61-0
M. Wt: 675.6 g/mol
InChI Key: ALZSTTDFHZHSCA-UHFFFAOYSA-N
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Description

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin, commonly referred to as Ac-DEVD-AMC, is a fluorogenic substrate used primarily in the detection of caspase-3 activity. Caspase-3 is a crucial enzyme in the process of apoptosis, or programmed cell death, making Ac-DEVD-AMC an important tool in both research and clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-DEVD-AMC involves the coupling of the peptide sequence N-Acetyl-Asp-Glu-Val-Asp with 7-amido-4-methylcoumarin. This process typically requires the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Ac-DEVD-AMC follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Ac-DEVD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-3. The cleavage of the peptide bond between Asp and AMC releases the fluorescent 7-amino-4-methylcoumarin, which can be detected using fluorescence spectroscopy .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with optimal activity observed at a pH of around 7.4 and a temperature of 37°C. The presence of dithiothreitol (DTT) is often required to maintain the reducing environment necessary for caspase-3 activity .

Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and serves as a quantitative measure of caspase-3 activity .

Scientific Research Applications

Chemistry: In chemistry, Ac-DEVD-AMC is used as a model substrate to study enzyme kinetics and the specificity of proteolytic enzymes. Its fluorogenic properties make it an ideal candidate for high-throughput screening assays .

Biology: In biological research, Ac-DEVD-AMC is extensively used to monitor apoptosis in various cell types. The detection of caspase-3 activity provides insights into the mechanisms of cell death and the effects of potential therapeutic agents .

Medicine: Clinically, Ac-DEVD-AMC is employed in diagnostic assays to detect apoptotic activity in tissues and cell samples. This is particularly useful in cancer research, where the regulation of apoptosis is a key factor in tumor progression and treatment response .

Industry: In the pharmaceutical industry, Ac-DEVD-AMC is used in drug discovery and development to screen for compounds that modulate caspase-3 activity. This helps identify potential drugs that can either promote or inhibit apoptosis, depending on the therapeutic goal .

Mechanism of Action

Ac-DEVD-AMC exerts its effects by serving as a substrate for caspase-3. Upon recognition and binding by caspase-3, the peptide bond between Asp and AMC is cleaved, releasing the fluorescent 7-amino-4-methylcoumarin. This reaction is highly specific to caspase-3, making Ac-DEVD-AMC a reliable indicator of caspase-3 activity . The molecular targets involved in this process include the active site of caspase-3, which contains a cysteine residue that catalyzes the hydrolysis reaction .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, Ac-DEVD-AMC is unique due to its high specificity for caspase-3 and its strong fluorescent signal upon cleavage. This makes it particularly useful in applications requiring precise and sensitive detection of caspase-3 activity .

Properties

IUPAC Name

4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZSTTDFHZHSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274347
Record name CPP32/Apopain Substrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169332-61-0
Record name CPP32/Apopain Substrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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